2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide is a compound of significant interest due to its structural complexity and potential applications in various scientific fields. This compound is part of the broader quinoxaline family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps. The starting materials are often quinoxaline derivatives, which undergo a series of reactions including nitration, reduction, and cyclization to form the triazoloquinoxaline core. The final step involves acylation with 2-methoxyphenyl acetic acid under acidic or basic conditions.
Industrial Production Methods: : Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and solvent selection are key factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions It Undergoes: : This compound is prone to various reactions, including:
Oxidation: : Can lead to the formation of quinoxaline N-oxides.
Reduction: : Reduction can modify the triazoloquinoxaline core.
Substitution: : Various electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides in presence of bases.
Major Products Formed: : The products depend on the specific reaction conditions but generally include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide has been explored for:
Chemical Research: : As a precursor for synthesizing other complex molecules.
Biological Studies: : Evaluated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medical Applications: : Investigated for its effects on various biochemical pathways and potential therapeutic uses.
Industrial Uses: : In the development of dyes, pigments, and as an intermediate in organic synthesis.
Mechanism of Action
The compound exerts its biological effects primarily through interaction with specific molecular targets such as enzymes or receptors. The exact pathways can vary but often involve the inhibition of key biological processes or activation of signaling pathways that lead to desired biological outcomes.
Comparison with Similar Compounds
Comparison
Quinoxalines: : Share the same core structure but differ in functional groups, which can alter their biological and chemical properties.
Triazoloquinoxalines: : Similar compounds with different substitutions on the triazolo or quinoxaline rings.
Unique Properties: : The specific arrangement of functional groups in 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide gives it unique chemical reactivity and biological activity compared to its analogs.
List of Similar Compounds
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-6(4H)-yl)acetamide
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-7(4H)-yl)acetamide
N-(2-methoxyphenyl)-2-(quinoxalin-5-yl)acetamide
This compound's intricate structure and multifaceted applications make it a fascinating subject for further scientific exploration
Properties
IUPAC Name |
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-3-17-22-23-19-20(27)24(14-9-5-6-10-15(14)25(17)19)12-18(26)21-13-8-4-7-11-16(13)28-2/h4-11H,3,12H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYAZOGKFDPZGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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